REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH:8]([CH:11]3[CH2:15][O:14][C:13](=[O:16])[NH:12]3)[CH2:7][CH2:6]2)[O:4]CC1>C(#N)C>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([CH:11]2[CH2:15][O:14][C:13](=[O:16])[NH:12]2)[CH2:7][CH2:6]1
|
Name
|
4-(1,4-dioxaspiro[4.5]decan-8-yl)oxazolidin-2-one
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)C2NC(OC2)=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
), prepared in the previous step
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Name
|
|
Type
|
|
Smiles
|
O=C1CCC(CC1)C1NC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |